![molecular formula C15H10N2O3 B6318096 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid CAS No. 72094-49-6](/img/structure/B6318096.png)
4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid
Descripción general
Descripción
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
Oxadiazoles can be synthesized through several methods. One possible synthetic route for obtaining 1,2,4-oxadiazolium salts is based on the functionalization of preliminary prepared uncharged 1,2,4-oxadiazole system . Another route is based on 1,3-dipolar cycloaddition of nitrile oxides to nitriles .
Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .
Aplicaciones Científicas De Investigación
Plant Growth Regulation
- Synthesis as Plant Growth Regulators : The synthesis of derivatives including 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid has been explored for potential use as plant growth regulators (Harris & Huppatz, 1978).
Photolysis Studies
- Photolysis in Alcohols : Research on the photolysis of 1,3,4-oxadiazoles, closely related to this compound, has been conducted to understand their reactions in alcohols, which might have implications for further chemical applications (Tsuge, Oe, & Tashiro, 1977).
Aldose Reductase Inhibition
- Inhibition of Aldose Reductase for Vision Impairment : Oxadiazol-5-yl-acetic acids, structurally related to the compound , have shown potential as inhibitors of aldose reductase, with applications in preventing cataract development (La Motta et al., 2008).
Liquid Crystal Research
- Thermotropic Liquid Crystals : Studies have been conducted on the use of 1,2,4-oxadiazole derivatives in the formation of thermotropic liquid crystals, which could have applications in display technology and materials science (Parra et al., 2005).
Antimicrobial Applications
- Potential Antimicrobial and Hemolytic Agents : Research on derivatives of this compound indicates potential as antimicrobial and hemolytic agents, which could be explored further for medical or biochemical applications (Rehman et al., 2016).
Chemical Synthesis Techniques
- Synthesis of Oxadiazoles from Triazoles : The synthesis of 1,2,4-oxadiazoles, including those similar to this compound, has been explored for potential applications in creating new chemical entities for research and development (Obushak et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic Acid, a derivative of 1,2,4-oxadiazoles, has been found to have multiple targets of action. It has been reported to have anti-infective properties, showing activity against bacteria, viruses, and parasites . It has also been found to regulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . Additionally, it has been suggested that it might interact with the CFTR gene, which regulates the outflow of water and salts from cells .
Mode of Action
The compound interacts with its targets in a variety of ways. When it comes to its anti-inflammatory effects, it has been shown to block the excitation of the NF-κB signaling pathway in a concentration-dependent manner . This results in a reduction of inflammation and associated symptoms.
Biochemical Pathways
The compound affects several biochemical pathways. Its interaction with the NF-κB signaling pathway can lead to a decrease in the production of inflammatory cytokines, such as NO, IL-1β, and TNF-α . Furthermore, its potential interaction with the CFTR gene could affect the regulation of water and salt outflow from cells .
Pharmacokinetics
Its ability to modulate the nf-κb signaling pathway and potentially interact with the cftr gene suggests that it is able to reach its targets within the body .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. Its anti-inflammatory activity can lead to a reduction in inflammation and associated symptoms, such as pain and swelling . Its anti-infective properties can help to control infections by inhibiting the growth or activity of infectious agents . If it does indeed interact with the CFTR gene, it could potentially affect the regulation of water and salt outflow from cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of infectious agents or inflammatory conditions can trigger its anti-infective and anti-inflammatory activities, respectively . The compound’s stability and efficacy could also be affected by factors such as temperature, pH, and the presence of other substances in the environment.
Propiedades
IUPAC Name |
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-2-1-3-5-11/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRGUMQMXEXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)
![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)
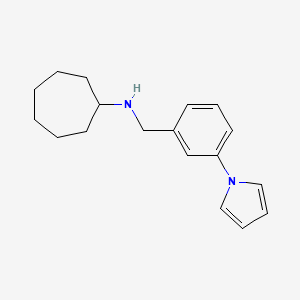

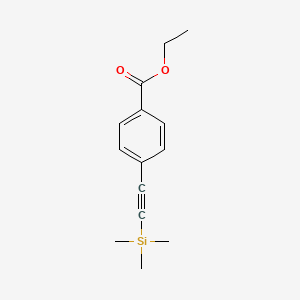
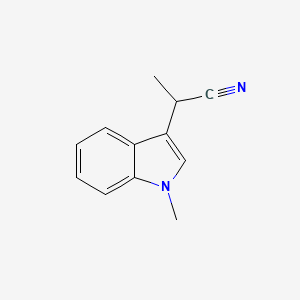
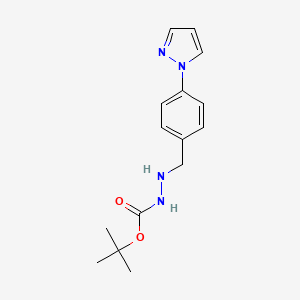


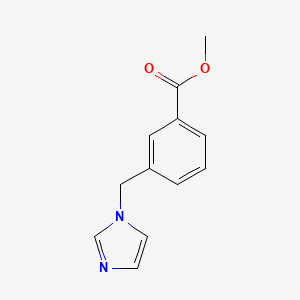


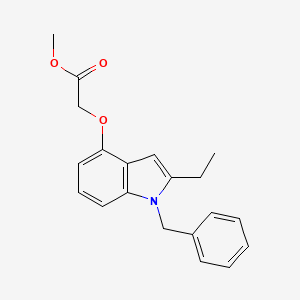
![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)